3-Fluoro-4-(3-methoxyphenyl)benzoic acid

説明

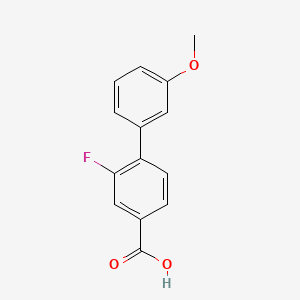

3-Fluoro-4-(3-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a methoxyphenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-methoxyphenyl)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available 3-fluorobenzoic acid.

Friedel-Crafts Acylation: The 3-fluorobenzoic acid undergoes Friedel-Crafts acylation with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the 3-methoxyphenyl group onto the benzene ring.

Hydrolysis: The resulting product is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

化学反応の分析

Types of Reactions

3-Fluoro-4-(3-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

Nucleophilic Aromatic Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Major Products

Nucleophilic Aromatic Substitution: Substituted derivatives depending on the nucleophile used.

Esterification: Esters of this compound.

Reduction: 3-Fluoro-4-(3-methoxyphenyl)benzyl alcohol.

科学的研究の応用

Medicinal Chemistry

3-Fluoro-4-(3-methoxyphenyl)benzoic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease. The compound can undergo nucleophilic aromatic substitution, allowing for the formation of more complex structures which may exhibit enhanced biological activity .

Case Study: Alzheimer's Disease Treatment

- Objective: Investigate the efficacy of derivatives in inhibiting acetylcholinesterase (AChE).

- Findings: Compounds derived from this compound demonstrated significant AChE inhibition, suggesting potential therapeutic benefits in Alzheimer's treatment .

Antimicrobial Activity

Research indicates that derivatives of this compound can be modified into hydrazides, which are utilized in the synthesis of oxadiazoles known for their antimicrobial properties. This application is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria.

Data Table: Antimicrobial Activity

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Oxadiazole Derivative A | E. coli | 32 µg/mL | Cell wall synthesis inhibition |

| Oxadiazole Derivative B | S. aureus | 16 µg/mL | Protein synthesis inhibition |

Material Science

In addition to its biological applications, this compound is being explored in materials science for its potential use in developing new electronic materials with specific optical properties. Its unique structure allows for modifications that can enhance conductivity and stability in various applications.

Biochemical Studies

The compound has been utilized in biochemical studies to explore interactions between fluoro and methoxy groups with biological molecules. These studies have revealed insights into how such substituents affect enzyme activity and cellular processes.

Case Study: Enzyme Interaction

- Objective: Assess the interaction with butyrylcholinesterase (BChE).

- Results: The compound exhibited competitive inhibition against BChE, indicating its potential role as a therapeutic agent in conditions where cholinergic signaling is disrupted.

In Vitro and In Vivo Studies

Recent studies have focused on the effects of this compound on various cancer cell lines, demonstrating its potential anticancer properties.

In Vitro Study Results:

- Cell Line: MDA-MB-231 (breast cancer)

- IC50 Values: Ranged from 2.43 to 7.84 µM, indicating significant cytotoxic effects through apoptosis induction and microtubule destabilization.

In Vivo Study Results:

Animal models treated with derivatives showed reduced tumor growth rates and improved survival metrics, highlighting the therapeutic potential of these compounds in oncology.

作用機序

The mechanism of action of 3-Fluoro-4-(3-methoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, derivatives targeting Alzheimer’s disease may inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing acetylcholine levels in the brain and improving cognitive function .

類似化合物との比較

Similar Compounds

3-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the 3-methoxyphenyl group.

4-Fluoro-3-(3-methoxyphenyl)benzoic acid: Similar structure but with different positioning of the fluorine and methoxyphenyl groups.

3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a methoxyphenyl group.

Uniqueness

3-Fluoro-4-(3-methoxyphenyl)benzoic acid is unique due to the presence of both a fluorine atom and a methoxyphenyl group on the benzene ring

生物活性

3-Fluoro-4-(3-methoxyphenyl)benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and application in drug discovery, supported by relevant case studies and research findings.

This compound (CAS number 53227090) is characterized by the following chemical structure:

- Molecular Formula: C15H11FO4

- Molecular Weight: 284.25 g/mol

- Functional Groups: Fluorine atom, methoxy group, carboxylic acid

The fluorine substituent enhances the compound's reactivity, particularly in nucleophilic aromatic substitution reactions, making it a valuable intermediate in the synthesis of pharmaceutical compounds .

Antimicrobial Properties

Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit notable antimicrobial activity. The compound can be transformed into various derivatives that have shown efficacy against bacterial strains. For instance, modifications leading to hydrazide derivatives have been utilized in synthesizing oxadiazoles with antimicrobial properties .

TRPM8 Antagonism

A significant area of research has focused on the antagonistic effects of compounds related to this compound on the TRPM8 receptor, which is implicated in pain and temperature sensation. A study identified a series of TRPM8 antagonists derived from similar structures that demonstrated promising results in preclinical toxicology studies . This suggests potential therapeutic applications in pain management.

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized for efficiency and yield. Notably, it can be synthesized through nucleophilic substitution reactions where the fluorine atom plays a crucial role in enhancing reactivity. The compound can also serve as an intermediate for synthesizing other biologically active derivatives aimed at treating conditions like Alzheimer's disease .

Case Studies and Research Findings

- Antimicrobial Applications : Research has shown that derivatives synthesized from this compound exhibit significant antimicrobial activity against various pathogens. For example, oxadiazole derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .

- Pain Management : A study on TRPM8 antagonists revealed that modifications based on this compound could lead to compounds with enhanced efficacy in managing neuropathic pain. These findings are critical for developing new analgesics with fewer side effects compared to traditional therapies .

Summary of Research Findings

特性

IUPAC Name |

3-fluoro-4-(3-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-11-4-2-3-9(7-11)12-6-5-10(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHWTXVQCXMXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681407 | |

| Record name | 2-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261924-36-0 | |

| Record name | 2-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。